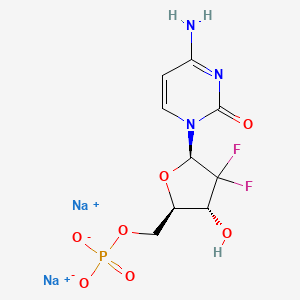

Gemcitabine monophosphate disodium salt

説明

ゲムシタビン一リン酸は、ヌクレオシド類似体であり、化学療法薬です。 膵臓がん、非小細胞肺がん、乳がん、卵巣がんなど、さまざまな癌の治療に使用されるゲムシタビンの誘導体です 。 ゲムシタビン一リン酸は、ゲムシタビンがデオキシシチジンキナーゼによってリン酸化されると生成されます .

2. 製法

合成経路と反応条件: ゲムシタビン一リン酸は、ゲムシタビンのリン酸化によって合成されます。 このプロセスでは、デオキシシチジンキナーゼが使用され、ゲムシタビンにリン酸基を付加してゲムシタビン一リン酸を生成します .

工業生産方法: 工業的には、ゲムシタビン一リン酸は酵素法を使用して生産できます。 このプロセスでは、通常、高収率と高純度を確保するために、制御された環境で組換えデオキシシチジンキナーゼが使用されます .

3. 化学反応解析

反応の種類: ゲムシタビン一リン酸は、以下を含むさまざまな化学反応を起こします。

リン酸化: ゲムシタビン二リン酸およびゲムシタビン三リン酸への変換.

加水分解: 特定の条件下で、ゲムシタビンと無機リン酸に分解されます.

一般的な試薬と条件:

リン酸化: デオキシシチジンキナーゼとアデノシン三リン酸が必要です.

加水分解: 水と特定の酵素の存在下で起こる可能性があります.

生成される主要な生成物:

- ゲムシタビン二リン酸

- ゲムシタビン三リン酸

- ゲムシタビン

- 無機リン酸

4. 科学研究への応用

ゲムシタビン一リン酸は、科学研究、特に化学、生物学、医学、産業の分野で幅広い用途があります。

準備方法

Synthetic Routes and Reaction Conditions: Gemcitabine monophosphate is synthesized through the phosphorylation of gemcitabine. The process involves the use of deoxycytidine kinase, which catalyzes the addition of a phosphate group to gemcitabine, resulting in the formation of gemcitabine monophosphate .

Industrial Production Methods: In industrial settings, gemcitabine monophosphate can be produced using enzymatic methods. The process typically involves the use of recombinant deoxycytidine kinase in a controlled environment to ensure high yield and purity .

化学反応の分析

Types of Reactions: Gemcitabine monophosphate undergoes various chemical reactions, including:

Phosphorylation: Conversion to gemcitabine diphosphate and gemcitabine triphosphate.

Hydrolysis: Breakdown into gemcitabine and inorganic phosphate under certain conditions.

Common Reagents and Conditions:

Phosphorylation: Requires deoxycytidine kinase and adenosine triphosphate.

Hydrolysis: Can occur in the presence of water and specific enzymes.

Major Products Formed:

- Gemcitabine diphosphate

- Gemcitabine triphosphate

- Gemcitabine

- Inorganic phosphate

科学的研究の応用

Clinical Applications

Gemcitabine monophosphate disodium salt has been employed in various clinical settings:

- Pancreatic Cancer : Gemcitabine is a standard treatment for pancreatic cancer, often used in combination with other agents like nab-paclitaxel or cisplatin. Studies show that this combination enhances survival rates compared to single-agent therapy .

- Breast Cancer : In metastatic breast cancer, gemcitabine has been combined with other chemotherapeutics, demonstrating improved efficacy over monotherapy .

- Ovarian Cancer : The use of gemcitabine in combination with carboplatin has been effective for patients with advanced ovarian cancer .

Drug Delivery Systems

Recent advancements in drug delivery systems have significantly enhanced the therapeutic potential of this compound:

- Nanoparticle Formulations : Research indicates that encapsulating gemcitabine in lipid/calcium/phosphate nanoparticles improves its delivery and reduces systemic toxicity. A study demonstrated that co-delivery of vascular endothelial growth factor siRNA and gemcitabine monophosphate led to a marked reduction in tumor growth with minimal toxicity .

- Polymeric Nanoparticles : Polymeric carriers have been developed to improve the pharmacokinetics of gemcitabine by prolonging its circulation time and enhancing cellular uptake. These systems can also facilitate targeted delivery to tumor sites, thus maximizing therapeutic effects while minimizing side effects .

Combination Therapy with Vascular Endothelial Growth Factor siRNA

A study investigated the coformulation of vascular endothelial growth factor siRNA and gemcitabine monophosphate into lipid/calcium/phosphate nanoparticles. This combination therapy resulted in an 8-fold reduction in tumor cell proliferation and significant apoptosis induction, demonstrating enhanced antitumor efficacy compared to either agent alone .

Carbon Nanotube-Gemcitabine Conjugates

Research on multiwalled carbon nanotube-gemcitabine-lentinan composites showed that this formulation could effectively cross cell membranes and exhibited superior antitumor activity compared to free gemcitabine. This approach combined chemotherapy with photothermal therapy, enhancing overall treatment outcomes .

Comparative Data Table

| Application Area | Combination Agents | Outcome |

|---|---|---|

| Pancreatic Cancer | Nab-paclitaxel | Improved survival rates |

| Breast Cancer | Other chemotherapeutics | Enhanced efficacy over single-agent therapy |

| Ovarian Cancer | Carboplatin | Effective for advanced stages |

| Targeted Delivery | VEGF siRNA | Significant reduction in tumor growth |

| Nanoparticle Formulation | Lentinan | Superior antitumor activity |

作用機序

ゲムシタビン一リン酸は、DNA合成を阻害することでその効果を発揮します。悪性細胞に取り込まれると、ゲムシタビン二リン酸とゲムシタビン三リン酸を生成するようにリン酸化されます。 これらの活性代謝物は、DNA伸長中に核酸の構成ブロックを置き換え、腫瘍の増殖を停止させ、悪性細胞のアポトーシスを促進します 。 主要な分子標的は、DNAポリメラーゼとリボヌクレオチドレダクターゼです .

類似化合物との比較

ゲムシタビン一リン酸は、シタラビンやフルダラビンなどの他のヌクレオシド類似体と似ています。 ゲムシタビン一リン酸は、抗腫瘍活性スペクトルが広く、特定の癌種ではより強力です .

類似化合物:

- シタラビン

- フルダラビン

- クラドリビン

- デシタビン

ゲムシタビン一リン酸のユニークな構造は、リボースのヒドロキシル基を2つのフッ素原子に置き換えたもので、他のヌクレオシド類似体と比較して、安定性と効力を高めています .

生物活性

Gemcitabine monophosphate disodium salt (GMP) is a derivative of gemcitabine, a nucleoside analog widely used in cancer therapy. Its biological activity has garnered attention due to its potential advantages over traditional gemcitabine formulations, particularly concerning solubility, stability, and efficacy against tumors.

GMP is characterized by its high solubility and low toxicity, making it suitable for rapid intravenous administration. The solubility of GMP can reach 400 mg/ml, significantly higher than gemcitabine hydrochloride, which has a solubility of approximately 40 mg/ml . This high solubility allows for quicker dosing regimens, potentially enhancing therapeutic outcomes.

The mechanism of action for GMP involves its phosphorylation within cells. Initially, gemcitabine is phosphorylated to gemcitabine monophosphate by deoxycytidine kinase (dCK). This is followed by further phosphorylation to gemcitabine diphosphate (dFdCDP) and ultimately to gemcitabine triphosphate (dFdCTP), which incorporates into DNA during replication. This incorporation leads to chain termination and apoptosis of cancer cells .

Biological Activity and Efficacy

In vitro Studies:

GMP exhibits potent antitumor activity across various cancer cell lines. A study indicated that GMP was more effective than gemcitabine hydrochloride in inhibiting cell growth in dCK-deficient cell lines, suggesting that GMP can bypass some resistance mechanisms associated with traditional gemcitabine .

Table 1: Comparative Efficacy of GMP vs. Gemcitabine Hydrochloride

| Compound | IC50 (nM) | Efficacy in dCK-deficient Cells |

|---|---|---|

| Gemcitabine Monophosphate | <65 | Higher than gemcitabine |

| Gemcitabine Hydrochloride | Variable | Lower efficacy |

In vivo Studies:

In animal models, GMP demonstrated significant survival benefits when compared with standard treatments like cytarabine. In xenograft models of acute myeloid leukemia (AML), GMP treatment resulted in reduced tumor burden and prolonged survival rates compared to cytarabine .

Clinical Applications and Case Studies

GMP's clinical applications are being explored in various settings:

- Acute Myeloid Leukemia (AML): A study utilizing GMP nanoparticles combined with cisplatin showed synergistic effects against AML cells, enhancing overall anti-tumor activity .

- Pancreatic Cancer: Clinical trials have indicated that patients treated with gemcitabine-based regimens exhibit variable responses; however, those sensitive to GMP show improved disease-free survival rates post-surgery .

- Non-Small Cell Lung Cancer (NSCLC): GMP has been evaluated alongside other chemotherapeutics, demonstrating broad activity against NSCLC cell lines and potential as a first-line treatment option .

Safety Profile and Toxicity

The safety profile of GMP is notably favorable. Studies indicate low irritation levels upon intravenous administration and a high maximum tolerated dose in animal models (up to 4500 mg/kg), compared to 1000 mg/kg for gemcitabine hydrochloride . This suggests that GMP could provide a more tolerable option for patients undergoing chemotherapy.

特性

IUPAC Name |

disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N3O7P.2Na/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,6-,7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSFEPHISQCATF-AGPLKARSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N3Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638288-31-9 | |

| Record name | Gemcitabine-5'-monophosphate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638288319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GEMCITABINE-5'-MONOPHOSPHATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO7O3T57O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。